Aziridinium, 1-(2-chloroethyl)-1-ethyl-
CAS No.: 63918-54-7
Cat. No.: VC18454312
Molecular Formula: C6H13ClN+
Molecular Weight: 134.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63918-54-7 |
|---|---|
| Molecular Formula | C6H13ClN+ |
| Molecular Weight | 134.63 g/mol |
| IUPAC Name | 1-(2-chloroethyl)-1-ethylaziridin-1-ium |
| Standard InChI | InChI=1S/C6H13ClN/c1-2-8(4-3-7)5-6-8/h2-6H2,1H3/q+1 |
| Standard InChI Key | DSRFMKWOQKHUAB-UHFFFAOYSA-N |
| Canonical SMILES | CC[N+]1(CC1)CCCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, C₆H₁₃ClN, indicates a positively charged aziridinium core with ethyl and 2-chloroethyl substituents. Key structural descriptors include:
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Molecular Weight: 134.63 g/mol (calculated from C₆H₁₃ClN)
The aziridinium ring’s strain (bond angles ~60°) enhances its electrophilicity, facilitating nucleophilic attack at the α-carbon positions .
Predicted Physicochemical Properties
PubChemLite’s collision cross-section (CCS) predictions for adducts reveal insights into its gas-phase behavior :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 135.08093 | 122.2 |
| [M+Na]+ | 157.06287 | 138.0 |
| [M+NH4]+ | 152.10747 | 134.6 |
These values suggest moderate polarity, consistent with its mixed alkyl/chloroalkyl substituents.
Reactivity and Alkylation Mechanisms
Aziridinium Ion Dynamics
The compound’s reactivity parallels bicyclic aziridinium intermediates observed in 3-chloropiperidine systems . Key steps include:
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Ring Opening: Nucleophiles (e.g., water, DNA bases) attack the aziridinium’s electrophilic carbons, leading to alkylation.
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Steric Effects: Geminal methyl groups (absent here) accelerate ring closure via the Thorpe-Ingold effect . The ethyl and chloroethyl substituents may moderate reactivity by steric hindrance.
Kinetic Considerations
NMR studies of similar aziridinium ions reveal half-lives ranging from minutes to hours in aqueous media . The 2-chloroethyl group’s electron-withdrawing nature likely stabilizes the aziridinium ion, slowing hydrolysis compared to non-chlorinated analogs.
Physical and Chemical Properties
Experimental Data
Limited experimental data exist, but related compounds provide proxies:
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Boiling Point: N-(2-chloroethyl)aziridine (neutral analog) boils at 130.2°C .
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Stability: Aziridinium salts are hygroscopic and prone to polymerization under heat .
Spectroscopic Signatures
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IR: Expected N–H stretches (3300–3500 cm⁻¹) and C–Cl vibrations (550–750 cm⁻¹) .
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Mass Spectrometry: Dominant fragments at m/z 135 ([M+H]+) and 157 ([M+Na]+) .
Challenges and Future Directions
Knowledge Gaps
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No direct kinetic or crystallographic data exists for this compound .
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Toxicity and stability profiles remain uncharacterized.
Research Priorities
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Synthesis Optimization: Develop scalable methods with characterization via XRD and NMR.
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Reactivity Mapping: Quantify alkylation rates with nucleophiles (e.g., guanine).
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Polymer Applications: Explore ion-exchange capacity of aziridinium-based polymers.
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